molecular formula C13H14O B6211265 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one CAS No. 83249-05-2

1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one

Cat. No.: B6211265
CAS No.: 83249-05-2
M. Wt: 186.25 g/mol
InChI Key: FNXXQRPZPJTYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is a compound that features a unique bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane motif is known for its rigidity and ability to impart three-dimensionality to molecules, making it a valuable scaffold in drug design and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the metal-free homolytic aromatic alkylation of benzene, which has been used to synthesize related compounds . This method involves the use of tris(trimethylsilyl)silane and AIBN (azobisisobutyronitrile) as radical initiators under specific conditions, such as heating at 100°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the availability of starting materials on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is unique due to its specific functional groups and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

83249-05-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone

InChI

InChI=1S/C13H14O/c1-10(14)12-7-13(8-12,9-12)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

FNXXQRPZPJTYDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC(C1)(C2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.